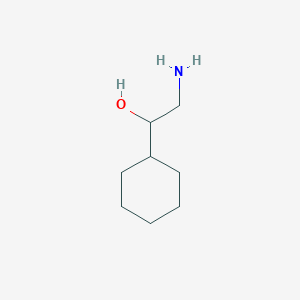

2-Amino-1-cyclohexylethan-1-ol

Description

Significance of Vicinal Amino Alcohol Scaffolds in Organic Chemistry

Vicinal amino alcohols, also known as 1,2-amino alcohols or β-amino alcohols, are a class of organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. researchgate.net This structural motif is of paramount importance and is a prevalent feature in a vast array of molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net The presence of both a basic amino group and an acidic hydroxyl group allows these compounds to participate in a wide range of chemical transformations and intermolecular interactions, such as hydrogen bonding.

In the realm of medicinal chemistry, the vicinal amino alcohol scaffold is considered a "pharmacophore," a key structural feature responsible for a drug's biological activity. researchgate.netresearchgate.net This is evidenced by its presence in numerous biologically active compounds, including antibiotics, neurotransmitters, β-adrenergic blockers, and antiviral drugs. researchgate.netacs.org The specific stereochemistry of the amino and hydroxyl groups is often crucial for their biological function, making the synthesis of enantiomerically pure vicinal amino alcohols a significant area of research. acs.orgnih.gov

Furthermore, chiral vicinal amino alcohols are extensively used as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.orgmdpi.com Their ability to form stable chelate complexes with metal centers allows for the effective transfer of chirality during a chemical reaction, enabling the synthesis of specific stereoisomers of a target molecule. This has profound implications for the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. nih.gov The development of new and efficient methods for the synthesis of these chiral building blocks remains a key focus for organic chemists. thieme-connect.com

Historical Development and Evolution of Research on 2-Amino-1-cyclohexylethan-1-ol and Analogues

The study of vicinal amino alcohols has a rich history, with early research focusing on their isolation from natural sources and the development of fundamental synthetic methods. Traditional approaches often relied on the derivatization of readily available chiral starting materials like amino acids. diva-portal.org Over time, more sophisticated methods for the asymmetric synthesis of vicinal amino alcohols have been developed, including the aminolysis of epoxides and the asymmetric aminohydroxylation of olefins. researchgate.netthieme-connect.com

Research on this compound and its analogues has evolved in line with these broader trends in organic synthesis. The synthesis of this specific compound can be achieved through the reduction of the corresponding amino ketone, 2-amino-1-cyclohexylethan-1-one. The development of catalytic asymmetric transfer hydrogenation has provided an efficient route to chiral 1,2-amino alcohols with high enantioselectivity. acs.org

The exploration of analogues of this compound has also been a significant area of research. For instance, studies on related β-amino alcohol derivatives have been conducted to investigate their potential as inhibitors of inflammatory responses. nih.gov The synthesis of various N-substituted and structurally modified analogues allows researchers to probe the structure-activity relationships and to fine-tune the properties of these compounds for specific applications. mdpi.com The development of multi-component reactions and enzymatic cascade reactions has further expanded the toolbox for creating a diverse library of vicinal amino alcohol derivatives. acs.orgthieme-connect.com

Current Research Trajectories and Future Outlook for this compound

Current research on this compound and its class of compounds is focused on several key areas. A major thrust is the development of more efficient, sustainable, and selective synthetic methodologies. This includes the use of earth-abundant metal catalysts, such as iron, for aminohydroxylation reactions, moving away from more expensive and toxic heavy metals. ethz.ch Biocatalysis, employing enzymes to carry out chemical transformations, is also a rapidly growing field, offering the potential for highly selective and environmentally friendly syntheses of chiral amino alcohols. nih.govnih.gov

Another significant research direction is the application of vicinal amino alcohols as chiral ligands in asymmetric catalysis. The demand for enantiomerically pure pharmaceuticals continues to drive the discovery of new and more effective chiral catalysts. mdpi.com The modular nature of vicinal amino alcohols allows for the systematic modification of their structure to optimize their performance in catalytic applications.

The future outlook for this compound and related vicinal amino alcohols is promising. Their unique structural and chemical properties ensure their continued importance as building blocks in drug discovery and development. unimi.it As our understanding of biological systems deepens, there will be a greater need for complex and structurally diverse molecules, and vicinal amino alcohols will undoubtedly play a crucial role in their synthesis. acs.org Furthermore, the ongoing development of novel catalytic systems will open up new avenues for the synthesis and application of these versatile compounds, including their use in the creation of new materials and functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | nih.gov |

| Molecular Weight | 143.23 g/mol | nih.gov |

| IUPAC Name | 2-amino-1-cyclohexylethanol | nih.gov |

| CAS Number | 57230-08-7 | nih.gov |

Table 2: Spectroscopic Data for a Related Compound, (1R)-1-cyclohexylethan-1-ol

| Spectroscopy | Data | Source |

| ¹H NMR | δ 3.54–3.47 (m, 1H), 1.86–1.6 (m, 5H), 1.34–1.15 (m, 3H), 1.12–1.11 (d, 3H), 1.1–0.87 (m, 2H) | |

| ¹³C NMR | δ 72.1 (C-OH), 45.1, 28.7, 28.4, 26.5, 26.2, 26.1, 20.4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIAFRBGOYFCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57230-08-7 | |

| Record name | 2-amino-1-cyclohexylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 1 Cyclohexylethan 1 Ol

Direct Synthesis Approaches to the 2-Amino-1-cyclohexylethan-1-ol Framework

Direct synthesis approaches focus on the construction of the basic this compound structure without immediate concern for stereocontrol, typically yielding a racemic mixture of the product. Two primary strategies in this category are reductive amination of α-hydroxy ketones or their precursors and the ring-opening of cyclohexyl-derived epoxides.

Reductive Amination Pathways in this compound Synthesis

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, this would typically involve the reaction of a suitable carbonyl precursor, such as 2-hydroxy-1-cyclohexylethanone or a related glyoxal, with an amine source in the presence of a reducing agent.

The general pathway involves the initial formation of a Schiff base or enamine intermediate from the reaction between the carbonyl group and the amine, which is then reduced in situ to the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A plausible reductive amination route to this compound is outlined below:

| Precursor | Amine Source | Reducing Agent | Product |

| 2-Hydroxy-1-cyclohexylethanone | Ammonia (B1221849) | H₂/Pd, Pt, or Ni | This compound |

| Cyclohexylglyoxal | Ammonia | NaBH₃CN | This compound |

While specific research detailing this exact transformation for this compound is not extensively documented in publicly available literature, the methodology is a standard and reliable approach for the synthesis of β-amino alcohols. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize side reactions.

Ring-Opening Strategies for Cyclohexyl-Derived Precursors

The nucleophilic ring-opening of epoxides is another fundamental and widely employed strategy for the synthesis of β-amino alcohols. For the preparation of this compound, a suitable precursor would be a cyclohexyl-substituted epoxide, such as 1-(cyclohexyl)oxirane. The reaction involves the attack of a nitrogen nucleophile, typically ammonia or an ammonia equivalent, on one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding amino alcohol.

This reaction is generally regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide ring. The reaction can be catalyzed by both acids and bases. Lewis acids can activate the epoxide towards nucleophilic attack, while basic conditions can enhance the nucleophilicity of the amine. A variety of catalysts, including rare-earth metal complexes, have been shown to be effective in promoting the ring-opening of cyclohexene (B86901) oxide with various amines to afford β-amino alcohols under mild, solvent-free conditions. researchgate.net

A representative scheme for this approach is as follows:

| Epoxide Precursor | Nitrogen Nucleophile | Catalyst (optional) | Product |

| 1-(Cyclohexyl)oxirane | Aqueous Ammonia | Ytterbium triflate | This compound |

| 1-(Cyclohexyl)oxirane | Ammonia | None (high pressure/temp) | This compound |

Studies on the ring-opening of arylglycidols and their ethers with aqueous ammonia in the presence of organic co-solvents have demonstrated the feasibility of this approach for producing 1,2-amino alcohols in high yields. ursa.cat

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for obtaining enantiomerically pure or enriched this compound is of significant importance. Key strategies include asymmetric hydrogenation and catalytic reduction of prochiral precursors, as well as the kinetic resolution of racemic mixtures.

Asymmetric Hydrogenation and Catalytic Reduction Approaches

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. The synthesis of enantiomerically pure this compound can be envisioned through the asymmetric reduction of 2-amino-1-cyclohexylethanone. This transformation typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of the hydrogenation reaction.

Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are commonly used for the asymmetric hydrogenation of α-amino ketones. nih.gov These catalysts can achieve high levels of enantioselectivity and yield, providing access to specific enantiomers of the desired amino alcohol.

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

| 2-Amino-1-cyclohexylethanone | Rh-chiral phosphine ligand / H₂ | (R)- or (S)-2-Amino-1-cyclohexylethan-1-ol | High |

| 2-Amino-1-cyclohexylethanone | Ru-chiral diamine ligand / H₂ | (R)- or (S)-2-Amino-1-cyclohexylethan-1-ol | High |

The catalytic reduction of α-amino ketones can also be performed using biocatalysts, such as engineered reductive aminases, which can exhibit excellent stereoselectivity. nih.gov

Kinetic Resolution Techniques for Racemic this compound

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. The result is the enrichment of the unreacted enantiomer and the formation of a new, enantiomerically enriched product.

Enzymes, particularly lipases, are highly effective biocatalysts for the kinetic resolution of racemic alcohols and amines. lookchem.com In the case of racemic this compound, a lipase (B570770) can selectively acylate one of the enantiomers in the presence of an acyl donor, leaving the other enantiomer unreacted and thus enantiomerically enriched.

The choice of lipase, acyl donor, and solvent system is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Candida antarctica lipase B (CALB) is a commonly used and highly versatile lipase for such resolutions.

| Racemic Substrate | Biocatalyst | Acyl Donor | Resolved Products | Enantiomeric Ratio (E) |

| (±)-2-Amino-1-cyclohexylethan-1-ol | Candida antarctica lipase B (CALB) | Ethyl acetate | (R)-2-Amino-1-cyclohexylethan-1-ol and (S)-2-Acylamino-1-cyclohexylethan-1-ol | >100 |

| (±)-2-Amino-1-cyclohexylethan-1-ol | Pseudomonas cepacia lipase (PSL) | Vinyl acetate | (S)-2-Amino-1-cyclohexylethan-1-ol and (R)-2-Acylamino-1-cyclohexylethan-1-ol | High |

This enzymatic approach offers a green and efficient method for accessing both enantiomers of this compound in high optical purity.

Organocatalytic Kinetic Resolution Systems

Organocatalytic kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by selectively reacting one enantiomer at a much faster rate than the other, using a small chiral organic molecule as the catalyst. nih.gov This approach avoids the use of potentially toxic and expensive metal-based catalysts. In the context of vicinal amino alcohols like this compound, organocatalytic systems can be designed to selectively acylate or modify one enantiomer, allowing for its separation from the unreacted, enantiomerically enriched counterpart. nii.ac.jp

A variety of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be employed. nih.gov For instance, a chiral secondary amine catalyst could facilitate an intramolecular aldolization in a related precursor, achieving kinetic resolution and enabling the synthesis of both enantiomers of a cyclohexenone intermediate with moderate to good enantioselectivity. rsc.org The success of the resolution is highly dependent on the catalyst structure, solvent, and reaction conditions. nih.gov A dynamic kinetic resolution (DKR) process offers a significant advantage by combining the rapid, selective reaction of one enantiomer with the in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% for the desired enantiomer, rather than the 50% maximum of a standard kinetic resolution. rsc.org

| Catalyst Type | Reaction Principle | Potential Application to this compound | Key Advantage |

| Chiral Amine | Catalyzes enantioselective acylation or other modifications. | Selective N-acylation or O-acylation of one enantiomer, allowing separation. | Metal-free, readily available catalysts. rsc.org |

| Chiral Phosphoric Acid | Acts as a chiral Brønsted acid to activate one enantiomer preferentially. | Enantioselective protection or derivatization of the amino or hydroxyl group. | High selectivity in various transformations. |

| Bisguanidinium Salt | Binds a substrate through hydrogen bonding to facilitate a selective reaction. | Dynamic kinetic resolution of a suitable precursor like an azlactone. rsc.org | Can achieve high yields and enantiomeric excesses in DKR. rsc.org |

Chiral Auxiliary-Mediated Diastereoselective Resolution

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. wikipedia.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to the racemic this compound. This conversion of an enantiomeric mixture into a mixture of diastereomers is crucial because diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated using standard laboratory techniques like chromatography or crystallization. williams.edu

Steps in Chiral Auxiliary-Mediated Resolution:

Attachment: The racemic amino alcohol is reacted with a single enantiomer of the chiral auxiliary.

Separation: The resulting diastereomers are separated by physical means (e.g., fractional crystallization or column chromatography).

Cleavage: The auxiliary is removed from each separated diastereomer to yield the pure (R) and (S) enantiomers of the amino alcohol.

Enantioselective Derivatization and Subsequent Stereoconvergent Transformations

Enantioselective derivatization is a technique primarily used for the analytical separation and quantification of enantiomers, but its principles can be applied to preparative resolution. nih.gov In this method, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated chromatographically. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unife.it In the synthesis of this compound, these principles can be applied by focusing on biocatalytic routes, minimizing solvent use, and maximizing atom economy.

Biocatalytic Pathways for Sustainable Production

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. springernature.com This approach offers significant advantages in terms of sustainability, as reactions are typically run in aqueous media under mild temperature and pressure conditions. unimi.it For the synthesis of chiral amino alcohols, enzymes such as transaminases and keto reductases are particularly relevant. semanticscholar.orgmdpi.com

A potential biocatalytic route to enantiomerically pure this compound could involve the asymmetric reduction of a corresponding aminoketone precursor using a keto reductase (KRED). Alternatively, a transaminase (TA) could perform a reductive amination on a hydroxyketone, installing the amine group with high enantioselectivity. semanticscholar.org The use of enzyme cascades, where multiple enzymatic steps are performed in a single pot, can further enhance the efficiency and greenness of the synthesis by reducing intermediate workup and purification steps. entrechem.com

| Enzyme Class | Reaction Type | Substrate Precursor | Key Advantage |

| Transaminase (TA) | Asymmetric amination | 1-Cyclohexyl-2-hydroxyethan-1-one | High enantioselectivity, mild reaction conditions. semanticscholar.org |

| Keto Reductase (KRED) | Asymmetric ketone reduction | 2-Amino-1-cyclohexylethanone | Generates chiral alcohols with high purity. mdpi.com |

| Lipase | Kinetic resolution via acylation | Racemic this compound | Can selectively acylate one enantiomer in organic or novel solvents. |

Solvent-Free and Atom-Economical Methodologies

Reducing solvent waste is a primary goal of green chemistry, as solvents constitute a large portion of the mass in a typical chemical process. semanticscholar.org Solvent-free, or solid-state, reactions offer an ideal solution, where reactants are mixed directly, often by grinding, to initiate the reaction. cmu.edu While not always feasible, this approach completely eliminates solvent waste.

Where solvents are necessary, the use of greener alternatives like water, supercritical fluids, or deep eutectic solvents (DESs) is preferred over volatile organic compounds (VOCs). semanticscholar.org DESs, for example, are mixtures of compounds that form a eutectic with a melting point much lower than the individual components, and they are often biodegradable and recyclable. semanticscholar.org

Atom economy is a measure of how efficiently a chemical reaction converts reactants into the final product. Syntheses with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like substitution or elimination reactions. Designing a synthetic route that maximizes the incorporation of all reactant atoms into the final this compound structure is a key aspect of a green methodology.

Advanced Synthetic Techniques Applied to this compound

Modern synthetic chemistry has developed advanced techniques that can improve the safety, efficiency, and scalability of chemical production. Continuous flow chemistry is a prime example, where reactants are pumped through a reactor, and the product is collected continuously. This method offers superior heat and mass transfer, improved safety by minimizing the volume of reactive material at any given time, and easier automation and scalability compared to traditional batch processing. wordpress.com

Continuous-Flow Synthesis Protocols

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other valuable organic compounds. mdpi.com This approach offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and seamless integration of multiple reaction and purification steps. rsc.org

The synthesis of β-amino alcohols, such as this compound, is well-suited for continuous-flow systems, particularly through the ring-opening of epoxides with amines. mdpi.com A common precursor for this compound is cyclohexene oxide, which can be synthesized in a continuous-flow reactor with high efficiency. For instance, the epoxidation of cyclohexene using air as an oxidant has been demonstrated in a stainless steel microreactor, achieving high yields in a significantly reduced reaction time compared to batch methods due to efficient gas-liquid mass transfer. beilstein-journals.org

Following the synthesis of the epoxide precursor, the subsequent aminolysis can also be performed in a continuous-flow setup. Lipase-catalyzed ring-opening of epoxides with amines has been successfully implemented in a continuous-flow reactor, offering an environmentally benign and efficient method for producing β-amino alcohols. mdpi.com This biocatalytic approach benefits from mild reaction conditions and short residence times. mdpi.com While specific data for the continuous-flow synthesis of this compound is not extensively detailed in the reviewed literature, the principles are well-established with analogous systems.

A convergent synthesis of various vicinyl amino alcohol APIs has been demonstrated using a chemical assembly system composed of multiple flow reaction modules, including one for epoxide aminolysis. rsc.org This highlights the modularity and efficiency of flow chemistry in constructing complex molecules. The table below summarizes representative conditions for the continuous-flow synthesis of related β-amino alcohols, illustrating the potential parameters for the synthesis of the title compound.

Table 1: Representative Conditions for Continuous-Flow Synthesis of β-Amino Alcohols

| Precursors | Catalyst/Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|

| Epichlorohydrin, Aniline | Lipozyme TL IM, Methanol, 35 °C | 20 min | 85.2% | mdpi.com |

| Cyclohexene, Air, Aldehyde | Stainless steel microreactor, 100 °C | 1.4 min | High | beilstein-journals.org |

Photochemical and Electro-Organic Synthetic Routes

Photochemical and electro-organic methods represent green and sustainable alternatives to conventional synthesis, often proceeding under mild conditions without the need for harsh reagents. thieme-connect.de These techniques rely on light or electricity, respectively, to generate highly reactive intermediates that can drive unique chemical transformations.

Photochemical Synthesis: Photochemical reactions offer a pathway to activate molecules selectively. While direct photochemical synthesis of this compound is not prominently described, photochemical methods are employed in the synthesis of related amino alcohols and their precursors. For instance, the photochemical ring-opening of 1,3-cyclohexadiene (B119728) is a well-studied pericyclic reaction that could, in principle, be adapted to generate precursors for the target molecule. researchgate.net More relevant is the photochemical amination of C-H bonds, a powerful strategy for forming C-N bonds directly. thieme-connect.de Although specific application to cyclohexylethanol derivatives to form the target compound is not detailed, the generation of aminium radicals via photolysis of N-chloroamines and their subsequent reaction with arenes has been demonstrated in continuous flow, suggesting a potential, albeit indirect, route. thieme-connect.de

Electro-organic Synthesis: Electro-organic synthesis utilizes electrical current to drive redox reactions. This method offers high levels of control over reactivity by tuning the electrode potential. nih.gov The synthesis of vicinal amino alcohols can be envisioned through several electro-organic strategies. For example, the electroreductive cross-coupling of imines with ketones at a cathode can generate 1,2-aminoalcohols through radical intermediates. bath.ac.uk An alternative approach could involve the electrochemical reduction of an α-hydroxy ketone precursor in the presence of an ammonia source, a transformation that has been achieved with high enantioselectivity using engineered amine dehydrogenases in a biocatalytic context, which could potentially be adapted to an electrochemical system. nih.gov

A multi-component electro-organic synthesis of 2-amino-4H-chromenes has been reported, showcasing the ability of electrochemical methods to construct complex molecules in a single step from simple precursors. researchgate.net This demonstrates the potential for developing a direct electro-organic synthesis of this compound from readily available starting materials like cyclohexanecarbaldehyde and a nitrogen source.

Table 2: Principles of Photochemical and Electro-Organic Synthesis for Amino Alcohols

| Method | Principle | Potential Application to this compound Synthesis |

|---|---|---|

| Photochemical | Light-induced generation of reactive intermediates (e.g., radicals) | Photochemical amination of a cyclohexylethanol derivative or a multi-step synthesis involving photochemical generation of a suitable precursor. |

| Electro-organic | Electrode-mediated oxidation or reduction to form key intermediates | Reductive coupling of a cyclohexyl ketone/aldehyde with a nitrogen source; cathodic ring-opening of cyclohexene oxide with an electrochemically generated amine equivalent. |

Transition Metal-Free Cross-Coupling Strategies

The development of transition metal-free reactions is a significant goal in modern organic synthesis to avoid the cost, toxicity, and contamination issues associated with heavy metals. The formation of the carbon-nitrogen bond in this compound can be achieved through various transition metal-free "cross-coupling" type reactions, most notably the aminolysis of epoxides.

The ring-opening of cyclohexene oxide with an amine or ammonia is a direct and atom-economical route to this compound. researchgate.net This reaction can be catalyzed by a variety of non-metallic promoters. Lewis acids and Brønsted acids have been shown to activate the epoxide ring, facilitating nucleophilic attack by the amine. rroij.com Furthermore, solid acid catalysts, such as titania-zirconia supported molybdenum oxide, have been used for the aminolysis of epoxides, offering the advantages of easy separation and recyclability. researchgate.net

Solvent-free conditions are often employed in these reactions to enhance efficiency and reduce environmental impact. researchgate.net For example, calcium trifluoroacetate (B77799) has been shown to be an effective catalyst for the ring-opening of epoxides with various amines under solvent-free conditions, affording β-amino alcohols in excellent yields with high regioselectivity. researchgate.net The reaction of cyclohexene oxide with different amines has been studied using rare-earth metal complexes as catalysts, but also under catalyst-free conditions, highlighting the inherent reactivity of the system. researchgate.net

The use of organocatalysts represents another important avenue for transition metal-free synthesis. While not explicitly detailed for the synthesis of this compound, organocatalytic methods have been extensively developed for the asymmetric synthesis of α- and β-amino acids and could potentially be adapted for this purpose. uni-koeln.de

Table 3: Examples of Transition Metal-Free Aminolysis of Epoxides

| Epoxide | Amine | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Various epoxides | Aromatic and aliphatic amines | Calcium trifluoroacetate, solvent-free | Excellent | researchgate.net |

| Various epoxides | Aromatic amines | Heteropoly acid, water | Moderate to excellent | rroij.com |

Stereochemical Aspects and Chiroptical Investigations of 2 Amino 1 Cyclohexylethan 1 Ol

Enantiomeric Purity and Stereocontrol in Synthesis of 2-Amino-1-cyclohexylethan-1-ol

Achieving high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for compounds with potential biological applications. The synthesis of enantiomerically pure this compound can be approached through two main strategies: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired stereoisomer directly from achiral or prochiral starting materials through the use of chiral catalysts, reagents, or auxiliaries. ankara.edu.trddugu.ac.inslideshare.net Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. slideshare.net

Stereocontrol in the synthesis of 1,2-amino alcohols is a well-developed field, with numerous methods providing high levels of enantiomeric excess (ee). york.ac.uknih.gov These methods often involve the stereoselective reduction of α-amino ketones or the aminohydroxylation of alkenes. The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome. For instance, the use of chiral ligands in metal-catalyzed reactions can effectively bias the formation of one enantiomer over the other.

While specific data for the enantioselective synthesis of this compound is not extensively documented in readily available literature, the principles of asymmetric synthesis of 1,2-amino alcohols are broadly applicable. The following table provides illustrative examples of enantiomeric excess achieved in the synthesis of analogous chiral 1,2-amino alcohols, demonstrating the high levels of stereocontrol possible with modern synthetic methods.

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(II) | 2-Aminoacetophenone | (R)-2-Amino-1-phenylethanol | 98% |

| Sharpless Asymmetric Aminohydroxylation | AD-mix-β | Styrene | (R)-2-Amino-1-phenylethanol | 99% |

| Asymmetric Borane Reduction | (R)-CBS-oxazaborolidine | 2-(tert-Butoxycarbonylamino)acetophenone | (R)-N-Boc-2-amino-1-phenylethanol | 97% |

Diastereoselectivity in Chemical Transformations Involving this compound

Chiral 1,2-amino alcohols like this compound can be employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter with a specific configuration. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. york.ac.uk

One of the most prominent applications of chiral auxiliaries is in diastereoselective aldol (B89426) reactions. youtube.comresearchgate.net For example, an N-acylated derivative of this compound could form a chiral enolate. The steric hindrance provided by the cyclohexyl group and the stereochemistry of the auxiliary's chiral centers would then direct the approach of an aldehyde from a specific face, leading to the preferential formation of one diastereomer of the aldol product. The Evans oxazolidinone auxiliaries, which share a similar structural motif with cyclized 1,2-amino alcohols, are a classic example of this strategy, consistently providing high levels of diastereoselectivity. youtube.comresearchgate.net

The diastereomeric ratio (d.r.) in such reactions is highly dependent on the structure of the chiral auxiliary, the enolate geometry, and the reaction conditions. The following table illustrates the high diastereoselectivity that can be achieved in aldol reactions using various chiral auxiliaries, providing a model for the potential application of this compound derivatives in this context.

| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl imide | Benzaldehyde | >99:1 |

| (1R,2S)-Norephedrine | N-Propionyl imide | Isobutyraldehyde | 98:2 |

| (S)-Valine derived oxazolidinone | N-Acetyl imide | Acetaldehyde | 95:5 |

Conformational Analysis of this compound and its Stereoisomers

The cyclohexane (B81311) ring in this compound predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents on the cyclohexane ring, in this case, the aminoethanol side chain, can occupy either an axial or an equatorial position. The relative stability of these two conformations is governed by steric interactions, particularly 1,3-diaxial interactions. Generally, a conformer with a bulky substituent in the equatorial position is more stable than the conformer with the same substituent in the axial position.

For this compound, the key substituents are the amino group and the hydroxyl group on the side chain, and the entire cyclohexyl group relative to the ethan-1-ol backbone. Within the cyclohexane ring itself, the ethan-1-ol-2-amine substituent will have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring.

Computational modeling and NMR spectroscopic techniques, such as the measurement of vicinal coupling constants, are powerful tools for elucidating the preferred conformations of such molecules. While specific experimental data for this compound is scarce, the principles of conformational analysis provide a strong basis for predicting its behavior.

Methodologies for Absolute Configuration Assignment of this compound Stereoisomers

The unambiguous determination of the absolute configuration of each stereocenter in the stereoisomers of this compound is essential for understanding their structure-activity relationships. Several methodologies can be employed for this purpose, with NMR spectroscopy-based methods being particularly powerful for molecules in solution. rsc.orgrsc.orgresearchgate.net

One widely used approach is the modified Mosher's method, which involves the formation of diastereomeric esters or amides by reacting the chiral amino alcohol with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). rsc.orgresearchgate.net The amino and hydroxyl groups of this compound can be derivatized to form bis-MTPA derivatives. rsc.org The resulting diastereomers will exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. rsc.orgresearchgate.net By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral centers in the two diastereomeric derivatives, the absolute configuration can be deduced based on established models of the preferred conformation of the MTPA esters/amides. rsc.orgresearchgate.net

A general protocol for the assignment of the absolute configuration of 1,2-amino alcohols using bis-MPA (methoxy-phenylacetic acid, a related chiral derivatizing agent) derivatives has been developed, which allows for the differentiation of all four possible stereoisomers. rsc.orgrsc.orgresearchgate.net This method relies on the predictable shielding and deshielding effects of the MPA moieties on nearby protons in the preferred conformations of the diastereomeric derivatives. rsc.orgresearchgate.net

The following table illustrates the type of data obtained from an NMR-based method for assigning the absolute configuration of a 1,2-amino alcohol. The sign of the chemical shift difference (Δδ) for specific protons is correlated with the absolute configuration at each chiral center.

| Proton | Δδ (δS-MPA - δR-MPA) for (1R,2R)-isomer | Δδ (δS-MPA - δR-MPA) for (1S,2S)-isomer | Δδ (δS-MPA - δR-MPA) for (1R,2S)-isomer | Δδ (δS-MPA - δR-MPA) for (1S,2R)-isomer |

|---|---|---|---|---|

| H-1 | + | - | + | - |

| H-2 | + | - | - | + |

| Cyclohexyl-H (adjacent to C1) | - | + | - | + |

Other chiroptical methods, such as Circular Dichroism (CD) spectroscopy, can also be employed, often in conjunction with computational predictions, to assign the absolute configuration. Ultimately, single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration, provided that suitable crystals of an enantiomerically pure sample can be obtained.

Reactivity and Derivatization Chemistry of 2 Amino 1 Cyclohexylethan 1 Ol

Selective Functional Group Interconversions of 2-Amino-1-cyclohexylethan-1-ol

The presence of two distinct nucleophilic centers in this compound, the amino and hydroxyl groups, allows for selective transformations under appropriate reaction conditions. This selectivity is crucial for the synthesis of well-defined derivatives with specific functionalities.

Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can undergo typical reactions of primary alcohols, such as esterification and etherification. These transformations are often carried out after protection of the more nucleophilic amino group to prevent undesired side reactions.

Esterification: The hydroxyl group can be acylated to form esters. This is commonly achieved by reacting the N-protected amino alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The choice of the acylating agent and reaction conditions can be tailored to introduce a wide variety of ester functionalities.

Etherification: The formation of ethers from the hydroxyl group can be accomplished through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Direct O-alkylation of amino alcohols can be challenging due to the competing N-alkylation of the amino group. Therefore, N-protection is a common strategy to achieve selective O-alkylation.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine), N-protection | O-Acyl derivative |

| Etherification | Strong base (e.g., NaH), alkyl halide, N-protection | O-Alkyl derivative |

Reactions Involving the Amino Moiety

The primary amino group is the more nucleophilic site in this compound and readily participates in a variety of reactions, including N-acylation and N-alkylation.

N-Acylation: The amino group can be selectively acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is typically fast and proceeds under mild conditions. Selective N-acylation can often be achieved without protection of the less reactive hydroxyl group.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved by reacting the amino alcohol with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of N-mono-alkylated derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, anhydride, or activated carboxylic acid, base (optional) | N-Acyl derivative (Amide) |

| N-Alkylation | Alkyl halide, base (often leads to over-alkylation) | N-Alkyl derivative(s) |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN, H₂/Pd) | N-Mono-alkyl derivative |

Cooperative Reactivity of Amine and Alcohol Functions

The proximate arrangement of the amino and hydroxyl groups in this compound allows for their cooperative participation in cyclization reactions, leading to the formation of five-membered heterocyclic rings. A prominent example is the formation of oxazolines. This transformation typically involves the reaction of the amino alcohol with a carboxylic acid or its derivative, followed by cyclodehydration. The resulting oxazoline (B21484) ring can serve as a protective group for both the amine and alcohol functionalities or can be a key structural motif in chiral ligands.

Cyclization and Heterocycle Formation from this compound Derivatives

The 1,2-amino alcohol motif in this compound is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. These cyclization reactions often proceed with high stereochemical control, making them useful in asymmetric synthesis.

N-Acyl derivatives of this compound can be cyclized to form 2-oxazolines under dehydrating conditions. This can be achieved using a variety of reagents, such as thionyl chloride, Burgess reagent, or under acidic conditions. The stereochemistry of the starting amino alcohol is typically retained in the resulting oxazoline.

Furthermore, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinones, another important class of five-membered heterocycles. These compounds have found applications as chiral auxiliaries in asymmetric synthesis.

Preparation of Ligands and Chiral Auxiliaries from this compound

The chirality of this compound, which can be prepared in enantiomerically pure forms, makes it a valuable building block for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis.

Chiral Ligands: The amino and hydroxyl groups can serve as coordination sites for metal ions. By incorporating the this compound scaffold into larger molecular frameworks, a variety of bidentate and multidentate chiral ligands can be prepared. For example, bis(oxazoline) (BOX) ligands, which are highly effective in a wide range of asymmetric catalytic reactions, can be synthesized from chiral amino alcohols.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Chiral 1,2-amino alcohols and their derivatives, such as oxazolidinones, are widely used as chiral auxiliaries. rsc.org The chiral auxiliary derived from this compound can be attached to a substrate, for instance, via an amide linkage. The steric bulk of the cyclohexyl group can then effectively shield one face of the reactive center, leading to high diastereoselectivity in reactions such as enolate alkylation or aldol (B89426) additions. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and recovered.

Regioselective and Chemoselective Transformations of the this compound Scaffold

The presence of two different functional groups in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.

Regioselective Protection: To selectively react one of the functional groups, it is often necessary to protect the other. Due to the higher nucleophilicity of the amine, N-protection is generally more straightforward. A variety of amine protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), can be selectively introduced, leaving the hydroxyl group free for subsequent reactions. Selective protection of the hydroxyl group is more challenging and may require specific reagents and conditions that favor reaction at the less nucleophilic oxygen atom.

Chemoselective Transformations: Chemoselectivity refers to the preferential reaction of one functional group in the presence of another. For instance, as mentioned earlier, N-acylation can often be achieved chemoselectively without protecting the hydroxyl group. Conversely, certain oxidation reactions might selectively target the primary alcohol to form an aldehyde or a carboxylic acid, while leaving the amino group intact, particularly if the amine is first protected. The choice of reagents and reaction parameters is critical in dictating the outcome of such transformations.

| Transformation | Strategy | Outcome |

| Selective O-functionalization | N-protection followed by reaction at the hydroxyl group | Selective modification of the alcohol |

| Selective N-functionalization | Direct reaction at the more nucleophilic amino group | Selective modification of the amine |

| Chemoselective Oxidation | N-protection followed by oxidation of the alcohol | Formation of an amino aldehyde or amino acid derivative |

Applications in Advanced Organic Synthesis Mediated by 2 Amino 1 Cyclohexylethan 1 Ol

Role as a Chiral Building Block in Complex Molecular Synthesis

Chiral 1,2-amino alcohols are recognized as privileged scaffolds that are frequently incorporated into pharmaceuticals and natural products. As a member of this class, 2-Amino-1-cyclohexylethan-1-ol is a valuable component of the "chiral pool," providing a readily available source of stereochemical information for the construction of more elaborate molecules. nih.govdigitellinc.comnih.gov Synthetic chemists utilize such building blocks to devise efficient routes to enantiomerically pure targets, avoiding the need for costly resolution steps or complex asymmetric syntheses from achiral precursors.

The presence of two distinct functional groups allows for selective modification and extension of the molecular framework. This versatility enables its incorporation into a wide array of complex structures, where the defined stereochemistry of the amino alcohol backbone is critical for the target molecule's ultimate function, particularly in biological and pharmaceutical contexts.

Precursor for the Elaboration of Diverse Organic Scaffolds

The utility of this compound extends to its role as a precursor for a multitude of organic scaffolds. The amino and hydroxyl groups can be derivatized to generate chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. For instance, sterically hindered 2-amino alcohol derivatives have proven to be highly effective auxiliaries for reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov

Furthermore, the bifunctional nature of 2-amino alcohols is ideal for the synthesis of heterocyclic scaffolds. A prominent example is the formation of chiral oxazolines. These are typically synthesized via the cyclization of a 2-amino alcohol with functional groups like carboxylic acids, nitriles, or aldehydes. wikipedia.orgmdpi.com The resulting oxazoline (B21484) ring is a key feature in many important ligand classes used in asymmetric catalysis.

Utilization as Chiral Ligands in Asymmetric Catalysis

Perhaps the most significant application of this compound is in the field of asymmetric catalysis, where it serves as a scaffold for chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in preference to the other.

A vast library of effective chiral ligands can be synthesized from 2-amino alcohol precursors. The synthesis is often modular, allowing for systematic tuning of the ligand's steric and electronic properties to optimize performance for a specific catalytic transformation.

Common strategies include:

Oxazoline Synthesis: The reaction of this compound with 2-halogenobenzonitriles or 2-halogenobenzoic acids is a standard route to produce 2-phenyloxazoline derivatives. umk.pl These are key intermediates for a highly successful class of P,N-chelating ligands known as phosphinooxazolines (PHOX ligands). umk.plorgsyn.org The synthesis typically involves the initial formation of an N-(2-hydroxyethyl)amide, followed by a dehydrative cyclization. mdpi.comresearchgate.net

Amide and Schiff Base Formation: The amine functionality can be readily converted into amides or Schiff bases, introducing new coordinating atoms and steric bulk, which can be used to create bidentate or tridentate ligands for various metal-catalyzed reactions.

The facile synthesis and modular nature of these ligands make amino alcohols like this compound foundational to modern asymmetric catalysis. wikipedia.org

Ligands derived from chiral β-amino alcohols are exceptionally effective in the asymmetric reduction of prochiral ketones and imines. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for producing chiral alcohols and amines, which are key intermediates in the pharmaceutical industry. acs.orgliv.ac.uk

Ruthenium-Catalyzed ATH: Ruthenium complexes prepared from [RuCl₂(p-cymene)]₂ and chiral β-amino alcohols are efficient catalysts for the ATH of ketones and N-phosphinyl ketimines. mdpi.comrug.nlrug.nl These reactions typically use isopropanol (B130326) or formic acid/triethylamine as the hydrogen source and can achieve high yields and enantioselectivities. liv.ac.ukmdpi.com The rigidity of the ligand structure is often crucial for achieving good enantiomeric excess (ee). mdpi.com

Rhodium and Iridium-Catalyzed Hydrogenation: Cationic iridium(I) complexes of PHOX ligands are well-established catalysts for the enantioselective hydrogenation of olefins and ketones. nih.govacs.org Similarly, rhodium complexes with chiral phosphine (B1218219) ligands derived from amino alcohols are effective for the hydrogenation of substrates like β-(acylamino)acrylates. wiley-vch.deacs.org

The performance of these catalytic systems is demonstrated in the table below, showing results for catalysts derived from various amino alcohols, a class to which this compound belongs.

| Metal | Substrate | Ligand Type | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Ruthenium | Aryl Ketones | β-Amino Alcohol | Chiral Alcohol | >95 | up to 97 |

| Ruthenium | N-Phosphinyl Ketimines | (1S,2R)-1-Amino-2-indanol | Chiral Phosphinamide | High | up to 82 mdpi.com |

| Iridium | Ketones | f-Ampha (Amino-phosphine acid) | Chiral Alcohol | Full | >99 acs.org |

| Rhodium | β-(Acylamino)acrylates | Monodentate Phosphoramidite | Chiral β-Amino Acid Derivative | Full | up to 99 acs.org |

Beyond reductions, ligands derived from this compound are instrumental in catalyzing asymmetric bond-forming reactions, which are fundamental to building molecular complexity.

Carbon-Carbon Bond Formation: A classic application is the enantioselective addition of dialkylzinc reagents to aldehydes. wikipedia.org Chiral amino alcohols catalyze this reaction, producing chiral secondary alcohols with high enantioselectivity. acs.orgresearchgate.net Additionally, palladium-catalyzed asymmetric allylic alkylation (AAA) frequently employs PHOX ligands to create chiral C-C bonds with excellent stereocontrol. orgsyn.org Copper-catalyzed systems have also been developed for the asymmetric alkylation of α-imino-esters to produce chiral amino acid derivatives. chemrxiv.orgresearchgate.net

Carbon-Heteroatom Bond Formation: The formation of C-N bonds can be achieved enantioselectively using these catalytic systems. For example, copper-catalyzed asymmetric hydroamination and related reactions provide access to chiral amines and other nitrogen-containing compounds. nih.gov The development of catalytic systems for the enantioselective formation of C-O and C-S bonds is also an active area of research where chiral ligands play a crucial role.

The following table summarizes representative results for these types of transformations.

| Metal | Reaction Type | Substrate | Ligand Type | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Zinc | Asymmetric Alkylation | Aldehydes + Diethylzinc | Camphor-derived β-Amino Alcohol | up to 94 researchgate.net |

| Palladium | Allylic Alkylation | Allyl Acetates | PHOX | High |

| Copper | Asymmetric Alkylation | tert-Butyl Glycinate Schiff Base | tBu-Phosferrox | >99 chemrxiv.org |

| Copper | Hydroamination | Enones + Aminating Reagent | Diphosphine | >99 nih.gov |

Ligands derived from this compound can be coordinated with a wide range of transition metals to form active and selective catalysts. The choice of metal is critical and is dictated by the specific transformation being targeted. nih.govmdpi.com

Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir): These Group 8 and 9 metals are workhorses for asymmetric hydrogenation and transfer hydrogenation of ketones, imines, and olefins. liv.ac.ukmdpi.comacs.orgwiley-vch.de Their complexes with amino alcohol-derived ligands are among the most efficient catalysts for these reactions.

Palladium (Pd): Palladium is a premier metal for cross-coupling reactions. In asymmetric catalysis, Pd-PHOX complexes are particularly noted for their high performance in allylic alkylation and Heck reactions. acs.org

Copper (Cu): Copper catalysts are widely used for conjugate additions, alkylations, and various C-H functionalization reactions. chemrxiv.orgresearchgate.netnih.gov Chiral ligands based on amino alcohols provide the necessary stereocontrol for these transformations.

Zinc (Zn): While often used as a stoichiometric reagent, zinc can also act as a catalytic center. In the presence of chiral amino alcohols, dialkylzinc reagents undergo highly enantioselective additions to carbonyl compounds. wikipedia.orgacs.orgalfa-chemistry.com

The synergy between the versatile ligand scaffold provided by this compound and the diverse reactivity of transition metals has been a powerful engine for the advancement of asymmetric synthesis. researchgate.net

Use of this compound in Advanced Organic Synthesis Remains Largely Undocumented in Publicly Accessible Research

Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The effectiveness of a chiral auxiliary is determined by its ability to direct the formation of one stereoisomer over another, its ease of attachment to the substrate, and its subsequent removal without affecting the newly formed chiral center. williams.edu Common examples of successful chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and various amino alcohols. wikipedia.orgnih.gov

However, for this compound, specific methodologies detailing its use in this capacity are not described in the available literature. The key aspects required for a comprehensive understanding of its role as a chiral auxiliary, such as:

Strategies for Auxiliary Attachment and Cleavage: No specific protocols or reaction schemes were found that illustrate the covalent attachment of this compound to a substrate to form a chiral adduct, nor were there methods described for its subsequent cleavage to release the enantiomerically enriched product and recover the auxiliary.

Diastereoselective Induction in Chiral Synthesis: There is an absence of published data, such as diastereomeric excess (d.e.) values or specific reaction examples (e.g., alkylations, aldol (B89426) reactions, Diels-Alder reactions), where this compound serves as the source of chirality.

While the general structure of this compound, containing both an amino and a hydroxyl group on a chiral scaffold, suggests potential for such applications, the scientific community has not, to date, published research that would confirm its utility and efficacy as a chiral auxiliary in advanced organic synthesis. Therefore, a detailed article on its specific applications in stereocontrolled reactions, as outlined in the initial request, cannot be generated based on the currently available scientific information.

Computational and Theoretical Investigations of 2 Amino 1 Cyclohexylethan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 2-amino-1-cyclohexylethan-1-ol. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), in conjunction with appropriate basis sets like 6-31+G(d,p), are employed to solve the Schrödinger equation for the molecule. nih.gov This process yields an optimized molecular geometry by finding the lowest energy arrangement of the atoms, defining precise bond lengths, bond angles, and dihedral angles. biomachina.org

Beyond simple geometry, these calculations reveal the electronic landscape of the molecule. Key electronic properties that can be modeled include:

Electron Density Distribution: Shows how electrons are distributed across the molecule, indicating regions of high and low electron concentration.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, crucial for intermolecular interactions.

Molecular Orbitals: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity.

These fundamental calculations provide the basis for more complex investigations into the molecule's conformational preferences and reaction mechanisms. wavefun.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate steps of chemical reactions involving this compound. By simulating the transformation from reactants to products, researchers can identify intermediates and transition states, providing a detailed, step-by-step understanding of the reaction pathway.

A primary goal of mechanistic studies is to locate the transition state (TS), which represents the highest energy point along a reaction coordinate. Computational chemists use several techniques to find and verify a TS structure:

Potential Energy Surface (PES) Scans: The geometry of the reacting system is systematically changed along a suspected reaction coordinate (e.g., the distance between two reacting atoms), and the energy is calculated at each step. scholaris.ca The peak of this energy profile provides an initial guess for the TS geometry.

Transition State Optimization: Specialized algorithms refine the initial guess to precisely locate the saddle point on the potential energy surface.

Vibrational Frequency Analysis: A crucial verification step is the calculation of vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. scholaris.ca

By connecting the optimized structures of reactants, transition states, intermediates, and products, a complete reaction pathway can be mapped.

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been identified, their energies are calculated with high accuracy. This allows for the construction of a reaction energy profile, which plots the energy of the system as the reaction progresses.

From this profile, key thermodynamic and kinetic parameters are determined:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

These calculated energies can be used within the framework of Transition State Theory to estimate reaction rate constants, providing a quantitative link between computational models and experimental kinetics.

Table 1: Hypothetical Energetic Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Intermediate | -5.4 |

| TS2 | Second Transition State | +10.8 |

| P | Products | -12.6 |

Conformational Landscape and Energy Minima Analysis

The flexibility of the cyclohexane (B81311) ring and the rotatable bonds in the side chain of this compound give rise to numerous possible three-dimensional arrangements, or conformations. Conformational analysis is the systematic study of these different arrangements and their relative energies to identify the most stable forms. lumenlearning.comresearchgate.net

The typical computational workflow involves:

Systematic Search: The potential energy surface is explored by systematically rotating key dihedral angles. This often begins with computationally less expensive molecular mechanics (MM) methods to rapidly scan a wide range of possibilities. nih.govresearchgate.net

Geometry Optimization: The low-energy conformations identified in the initial scan are then subjected to full geometry optimization using more accurate quantum mechanical methods, such as DFT. nih.gov This refines the structures and provides more reliable energy values.

Identification of Minima: The final optimized structures represent local energy minima on the conformational landscape. The conformer with the lowest energy is the global minimum and is predicted to be the most populated form of the molecule in the gas phase. nih.gov

For this compound, the analysis would focus on the chair and twist-boat conformations of the cyclohexane ring, the axial versus equatorial positions of the side chain, and the relative orientation of the amino and hydroxyl groups, which can be influenced by intramolecular hydrogen bonding. nih.gov

Table 2: Example of Relative Energies for Different Conformers

| Conformer ID | Cyclohexane Ring Conformation | Side Chain Position | Key Dihedral Angle (N-C-C-O) | Relative Free Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | anti (180°) | 0.00 (Global Minimum) |

| Conf-2 | Chair | Equatorial | gauche (60°) | +1.25 |

| Conf-3 | Twist-Boat | - | anti (175°) | +4.80 |

| Conf-4 | Chair | Axial | anti (180°) | +5.50 |

Studies of Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions (NCIs) are attractive or repulsive forces between molecules, or between different parts of a single large molecule, that are weaker than covalent bonds. nih.gov They are crucial in determining the physical properties of substances and play a vital role in biological systems and materials science. taylorandfrancis.comresearchgate.net The primary types of NCIs relevant to this compound are:

Hydrogen Bonds: These are strong dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom (like the oxygen of the hydroxyl group or the nitrogen of the amino group) and is attracted to another nearby electronegative atom. openstax.org This is the most significant NCI for this molecule and governs how it interacts with itself and with other polar molecules.

Dipole-Dipole Forces: Occur between polar molecules due to the attraction of partial positive and partial negative charges. openstax.org

Dispersion Forces (van der Waals): Present in all molecules, these forces arise from temporary fluctuations in electron distribution that create fleeting dipoles. openstax.org The bulky cyclohexyl group contributes significantly to the dispersion interactions of the molecule.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the energetic contributions of the different components of non-covalent interactions (electrostatics, induction, dispersion, and exchange-repulsion). nih.gov

Computational Design and Prediction of Novel Ligands and Catalysts Based on this compound

The structural and electronic knowledge gained from the aforementioned computational studies provides a powerful platform for the in silico design of new molecules. This compound serves as a chiral scaffold that can be computationally modified to create novel ligands for metal catalysts or drug candidates with tailored properties.

The design process often involves:

Scaffold Modification: New functional groups are computationally added to the parent structure to alter its steric and electronic properties.

Performance Prediction: The properties of these new derivatives are then predicted using computational tools. For example, in catalyst design, DFT can be used to model how a new ligand binds to a metal center and affects the energy barriers of a catalytic cycle. mdpi.comresearchgate.net This allows for the prediction of catalytic activity and selectivity.

Docking and Scoring: In drug design, molecular docking simulations can predict how well a designed molecule will bind to the active site of a target protein or enzyme. nih.gov The calculations provide a binding energy or score that helps prioritize which candidate molecules are most promising for synthesis and experimental testing. nih.gov

This iterative cycle of computational design and prediction accelerates the discovery of new functional molecules by focusing experimental efforts on the most promising candidates, saving significant time and resources.

Analytical Methodologies for Characterization and Purity Assessment of 2 Amino 1 Cyclohexylethan 1 Ol

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatography is an indispensable tool for the separation of stereoisomers, which possess identical physical and chemical properties in an achiral environment but can exhibit distinct biological activities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantiomeric and diastereomeric separation of 2-Amino-1-cyclohexylethan-1-ol. The development of a robust chiral HPLC method is a multifaceted process that involves the careful selection of a chiral stationary phase (CSP), mobile phase, and detection parameters. phenomenex.com

The choice of the CSP is the most critical factor in achieving chiral recognition. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. merckmillipore.comyakhak.org These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times. hplc.eu Another important class of CSPs are macrocyclic glycopeptides, which are particularly effective for the separation of polar and ionic compounds like amino alcohols. mdpi.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. yakhak.org For basic compounds like this compound, the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution. chromatographyonline.com

A systematic approach to method development often involves screening a variety of CSPs and mobile phases to identify the optimal conditions. chromatographyonline.com This screening process can be expedited by using a set of complementary columns with diverse chiral recognition capabilities. chromatographyonline.com

| Parameter | Typical Conditions | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ T) | To provide a chiral environment for enantiomeric recognition and separation. |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures | To elute the analytes from the column and influence the chiral recognition process. |

| Mobile Phase Modifier | 0.1% Diethylamine (for basic compounds) | To improve peak shape and reduce tailing. |

| Flow Rate | 1.0 mL/min | To control the speed of the mobile phase through the column. |

| Detection | UV at a specific wavelength (e.g., 210 nm) | To detect the separated enantiomers as they elute from the column. |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) coupled with a chiral stationary phase offers a high-resolution method for the separation of volatile enantiomers. For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability. umich.edu

Common derivatizing agents for amino alcohols include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents. The resulting derivatives are then introduced into the GC system. The chiral stationary phase, often a cyclodextrin derivative or a polysiloxane coated with a chiral selector, interacts differently with the enantiomeric derivatives, leading to their separation. gcms.cznih.gov

The selection of the appropriate chiral stationary phase is crucial for successful enantioseparation. nih.gov Polysiloxane-based phases carrying chiral groups have demonstrated high thermal stability and efficiency in separating a wide range of enantiomers. nih.gov

| Parameter | Typical Conditions | Purpose |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or other acylating/silylating agents | To increase the volatility and thermal stability of the analyte. |

| Chiral Stationary Phase (CSP) | Cyclodextrin derivatives (e.g., Rt-βDEX), Polysiloxane-based phases (e.g., Chirasil-Val) gcms.cznih.gov | To provide a chiral environment for the separation of the derivatized enantiomers. |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| Temperature Program | A gradient from a lower to a higher temperature | To optimize the separation and elution of the derivatives. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect the separated enantiomeric derivatives. |

Preparative and Analytical Column Chromatography

Column chromatography is a fundamental technique used for both the analysis and purification of chemical compounds. news-medical.net The distinction between analytical and preparative chromatography lies in the objective: analytical chromatography aims to identify and quantify the components of a mixture, while preparative chromatography focuses on isolating a specific compound in a larger quantity. news-medical.netwarwick.ac.ukyoutube.com

In the context of this compound, analytical column chromatography can be used to assess the purity of a sample by separating it from any impurities or byproducts. This is often a preliminary step before more sophisticated analyses like chiral HPLC.

Preparative column chromatography is employed to purify larger quantities of this compound, for instance, after its synthesis. warwick.ac.ukphenomenex.com This technique is crucial for obtaining a high-purity standard for further analytical work or for isolating specific stereoisomers. The principles of separation are the same as in analytical chromatography, but the column dimensions, stationary phase particle size, and sample loading are scaled up to accommodate the larger sample size. phenomenex.com

| Technique | Objective | Scale | Column Dimensions | Stationary Phase Particle Size |

| Analytical Chromatography | Identification and quantification of components | Microgram to milligram | Smaller diameter and length | Smaller particles for higher efficiency |

| Preparative Chromatography | Isolation and purification of a specific compound | Milligram to gram (or larger) | Larger diameter and length | Larger particles to reduce backpressure |

Spectroscopic Techniques for Structural Elucidation of this compound and Derivatives

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and its derivatives, providing detailed information about the connectivity of atoms and the functional groups present. mmu.ac.ukuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. weebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular framework.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl ring, the protons on the ethyl chain, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of their specific locations within the molecule.

¹³C NMR (Carbon-13 NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. The ¹³C NMR spectrum of this compound would display signals corresponding to the carbon atoms of the cyclohexyl ring and the ethyl chain.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, providing unambiguous assignments of the NMR signals and confirming the connectivity of the atoms. hmdb.ca

Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl protons (CH, CH₂) | 0.8 - 2.0 | Multiplet |

| Methine proton (CH-OH) | 3.5 - 4.0 | Multiplet |

| Methylene protons (CH₂-NH₂) | 2.5 - 3.0 | Multiplet |

| Hydroxyl proton (OH) | Variable (depends on solvent and concentration) | Broad singlet |

| Amino protons (NH₂) | Variable (depends on solvent and concentration) | Broad singlet |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Cyclohexyl carbons (CH₂) | 25 - 45 |

| Cyclohexyl methine carbon (CH) | 40 - 50 |

| Methine carbon (CH-OH) | 70 - 80 |

| Methylene carbon (CH₂-NH₂) | 40 - 50 |